But-1-ene-1,2,4-tricarboxylate is a tricarboxylic acid derivative, specifically the conjugate base of but-1-ene-1,2,4-tricarboxylic acid. This compound is recognized for its structural significance within organic chemistry and its role in various biochemical processes. It is categorized under tricarboxylic acids, which are characterized by the presence of three carboxyl groups (-COOH) in their molecular structure.
But-1-ene-1,2,4-tricarboxylate can be sourced from natural biological processes as it exists in various organisms, including yeast and humans. The compound is classified as an organic acid and is part of the larger family of carboxylic acids. Its IUPAC name is (Z)-but-1-ene-1,2,4-tricarboxylate, indicating its geometric configuration around the double bond.
The synthesis of but-1-ene-1,2,4-tricarboxylate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product. For example, temperature and pH levels can significantly influence the efficiency of enzymatic reactions.
But-1-ene-1,2,4-tricarboxylate has a molecular formula of and a molecular weight of 188.13 g/mol. The structural representation includes three carboxylic acid groups attached to a butene backbone:
But-1-ene-1,2,4-tricarboxylate participates in various chemical reactions typical for carboxylic acids:
The reactivity is influenced by the presence of multiple carboxyl groups which can engage in proton transfer reactions or nucleophilic attacks during esterification processes.
The enzymatic conversion involving homoaconitate hydratase illustrates a significant mechanism where water is added to a substrate to yield but-1-ene-1,2,4-tricarboxylate. This process highlights how enzymes facilitate reactions under mild conditions compared to traditional chemical methods.
The reaction catalyzed by homoaconitate hydratase can be summarized as follows:
But-1-ene-1,2,4-tricarboxylate is characterized by:
It exhibits moderate acidity due to the presence of three carboxylic acid groups with a typical pKa value indicating its acidic strength.
But-1-ene-1,2,4-tricarboxylate has several scientific uses:
But-1-ene-1,2,4-tricarboxylate (also designated cis-homoaconitate or homo-cis-aconitate) serves as a crucial metabolic intermediate predominantly within the α-aminoadipate pathway for lysine biosynthesis in fungi and select bacteria. This unsaturated tricarboxylic acid facilitates carbon skeleton rearrangement between precursor molecules and downstream metabolites essential for amino acid production. Its formation represents a key anaplerotic node in modified tricarboxylic acid (TCA) cycle variants, particularly under conditions requiring metabolic flexibility for biosynthesis [4] [6].
Within microbial metabolic networks, but-1-ene-1,2,4-tricarboxylate functions as a bridge metabolite connecting central carbon metabolism with specialized biosynthetic pathways. Its position is analogous to cis-aconitate in the canonical TCA cycle but features an elongated carbon backbone (C7 vs. C6), enabling unique biochemical transformations. This molecule accumulates transiently during the enzymatic conversion of homocitrate to homoisocitrate, a critical step in the fungal lysine synthesis pathway. The compartmentalization of this pathway in yeast mitochondria underscores the integration of this metabolite with energy metabolism and redox balancing [6] [8].
Organism Type | Primary Metabolic Pathway | Subcellular Localization | Key Connecting Pathways | Carbon Flux Regulation |
---|---|---|---|---|
Fungi (e.g., Saccharomyces cerevisiae) | Lysine Biosynthesis (AAA pathway) | Mitochondrial Matrix | TCA Cycle Variants, Glutamate Metabolism | Tightly coupled to nitrogen availability and mitochondrial redox state |
Bacteria (e.g., Pseudomonas spp.) | Specialized Diacid Metabolism | Cytosol | Modified TCA Branches, Fatty Acid Oxidation | Induced under nutrient limitation; modulated by cAMP-CRP complex |
Archaea | Limited distribution | Not characterized | Unknown | Minimal flux through metabolite |
The metabolic integration of but-1-ene-1,2,4-tricarboxylate exhibits phylum-specific divergence. In fungi, particularly Saccharomyces cerevisiae, it functions exclusively within the mitochondrially sequestered lysine biosynthetic pathway. This compartmentalization necessitates specific transporters for intermediate exchange with the cytosol. Conversely, bacterial systems (e.g., certain Pseudomonas species) demonstrate cytosolic processing of this metabolite through modified TCA branches linked to degradation of aromatic compounds or fatty acids. This fundamental difference in localization reflects evolutionary adaptation—fungi exploit mitochondrial NAD(P)+ pools for redox balance during homoaconitate reduction, while bacteria utilize cytosolic NADPH systems. The metabolic flux through this intermediate in bacteria is typically an order of magnitude lower than in fungi under comparable growth conditions, reflecting its auxiliary rather than core metabolic status in prokaryotes [4] [9].
Pioneering ¹³C-glucose labeling experiments in Saccharomyces cerevisiae have quantified carbon channeling through but-1-ene-1,2,4-tricarboxylate. When cultured on [U-¹³C₆]glucose, isotopic enrichment patterns reveal that >85% of this intermediate's carbon skeleton derives directly from glycolytic precursors, primarily via mitochondrial oxaloacetate and acetyl-CoA condensation. Mass spectrometry analysis demonstrates conserved carbon retention from the C-1 and C-2 positions of glucose in the proximal carboxyl groups, while the alkene carbon shows preferential labeling from C-3 of glucose, indicating specific carbon scrambling during the condensation and dehydration steps. Flux balance analysis indicates that approximately 2-4% of glycolytic flux is diverted through this intermediate during lysine prototrophy, increasing significantly during nitrogen-limited growth despite its theoretical energy inefficiency compared to bacterial diaminopimelate pathways [6].
The biosynthesis of but-1-ene-1,2,4-tricarboxylate involves specialized enzymes exhibiting structural homology to canonical TCA cycle machinery yet possessing distinct substrate specificity. These enzymes function as molecular architects that construct and manipulate the metabolite's reactive alkene moiety positioned between carboxylate groups, creating a chemically activated intermediate primed for downstream transformations.
Enzyme | EC Number | Reaction Catalyzed | Primary Cofactors/Metals | Organismic Distribution | Function in Pathway |
---|---|---|---|---|---|
Homoaconitase (Lys4) | 4.2.1.36 | (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate ↔ (Z)-but-1-ene-1,2,4-tricarboxylate + H₂O | Fe-S clusters, Mg²⁺ | Fungi, Archaea | Dehydration to form alkene bridge |
5-Oxopent-3-ene-1,2,5-tricarboxylate Decarboxylase | 4.1.1.68 | 5-Oxopent-3-ene-1,2,5-tricarboxylate → 2-Oxohept-3-enedioate + CO₂ | Mn²⁺, Thiamine pyrophosphate | Bacteria | Chain rearrangement via decarboxylation |
cis-Homoaconitate Hydratase | 4.2.1.- | (Z)-But-1-ene-1,2,4-tricarboxylate + H₂O ↔ (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate | Fe²⁺ | Broad but sporadic | Hydration across alkene bond |
The fungal enzyme homoaconitase (encoded by LYS4 in yeast) catalyzes the reversible dehydration of homocitrate to form but-1-ene-1,2,4-tricarboxylate. This [4Fe-4S] cluster-containing enzyme demonstrates absolute stereoselectivity for the (1R,2S)-isomer of homocitrate, rejecting the TCA cycle's citrate with >1000-fold discrimination. Kinetic analyses reveal a Km of 35±5 μM for homocitrate versus 15 mM for citrate, highlighting its evolutionary specialization. The enzyme's molecular architecture features an elongated substrate-binding cleft accommodating the additional methylene group of homocitrate, while catalytic residues (Cys358, His202, Arg588 in yeast) position the substrate for stereospecific water elimination. This reaction proceeds through a cis-enediolate intermediate stabilized by iron-sulfur cluster coordination, with kinetic isotope studies (kcat = 12.3 s⁻¹; kcat/Km = 3.5 × 10⁵ M⁻¹s⁻¹) confirming a concerted acid-base mechanism distinct from classical aconitase [6] [8].
In bacterial tyrosine degradation pathways, 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase (EC 4.1.1.68) represents a structurally distinct enzymatic route involving but-1-ene-1,2,4-tricarboxylate analogues. This enzyme catalyzes the non-oxidative decarboxylation of 5-oxopent-3-ene-1,2,5-tricarboxylate (a C8 homolog), generating CO₂ and 2-oxohept-3-enedioate. Crystallographic studies (PDB: 1I7O) reveal a TIM-barrel fold with conserved manganese-binding residues (His59, Glu91, Asp126) that polarize the C5-carboxylate for elimination. Pre-steady-state kinetics demonstrate substrate inhibition above 250 μM, suggesting allosteric regulation preventing metabolic overload. The catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) is significantly lower than mitochondrial homoaconitase, reflecting its catabolic rather than biosynthetic role. This enzyme exhibits narrow substrate tolerance, with the C8 analogue processed at 20-fold higher rates than the C7 but-1-ene-1,2,4-tricarboxylate, indicating precise molecular recognition of chain length and carbonyl positioning [7].
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